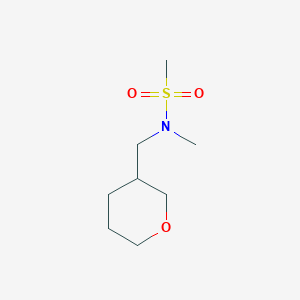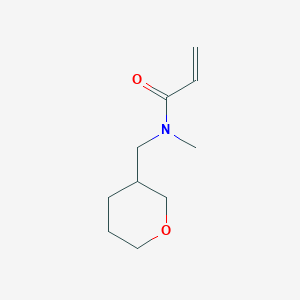
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid, also known as OSB, is a chemical compound that has been widely studied for its potential applications in scientific research. OSB is a sulfonamide-based compound that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid is not fully understood. However, it is believed that 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes.
Biochemical and Physiological Effects:
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH and ion balance in the body. 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has also been shown to have anti-inflammatory and analgesic properties, which may make it a potential drug candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid is that it is relatively easy to synthesize. Additionally, 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been shown to have low toxicity in vitro studies. However, one of the limitations of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the safety and efficacy of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid in vivo studies.
Orientations Futures
There are several future directions for the study of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid. One direction is to further explore the potential of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to investigate the mechanism of action of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid in more detail. Additionally, more research is needed to determine the safety and efficacy of 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid in vivo studies.
Méthodes De Synthèse
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with an oxirane derivative, such as epichlorohydrin, followed by sulfonation with chlorosulfonic acid. The resulting product is then hydrolyzed to yield 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid. Another synthesis method involves the reaction of 4-chloromethylbenzoic acid with an oxirane derivative, followed by sulfonation with sodium sulfite. The resulting product is then oxidized to yield 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid.
Applications De Recherche Scientifique
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been shown to have anti-inflammatory and analgesic properties. In biochemistry, 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been studied for its ability to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. In pharmacology, 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
3-(oxan-4-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)11-2-1-3-12(8-11)20(17,18)14-9-10-4-6-19-7-5-10/h1-3,8,10,14H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXMQVISKOBQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)



![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)


